methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further connected to a 5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of phthalic anhydride with methyl anthranilate under acidic conditions. The reaction proceeds through the formation of an intermediate isoindoline derivative, which is then esterified to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various ester or amide derivatives.
Scientific Research Applications
Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds such as:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound has a similar isoindoline structure but differs in the presence of a hydroxypropanoate group instead of a benzoate group.
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate: This compound features a pentanoate group with an additional keto functionality.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound contains a propanoic acid group instead of a benzoate group.
Properties
CAS No. |
329929-51-3 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 2-(5-methyl-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C17H13NO4/c1-10-7-8-11-13(9-10)16(20)18(15(11)19)14-6-4-3-5-12(14)17(21)22-2/h3-9H,1-2H3 |
InChI Key |
TUHCNRSUWBZIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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